molecular formula C18H24ClNO3 B15087108 (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride

(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride

Cat. No.: B15087108
M. Wt: 343.9 g/mol
InChI Key: VMZXMTVGOAQUEN-MUULZEGHSA-N
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Description

This compound is a deuterated derivative of a benzofuroisoquinoline scaffold, characterized by trideuterated methoxy (–OCD₃) and trideuterated methyl (–CD₃) groups. The stereochemistry is defined by the 4R,4aR,7S,7aR,12bS configuration, which is critical for its biological activity. The hydrochloride salt enhances solubility and stability for pharmacological applications. Key structural features include a methanobenzofuro[3,2-e]isoquinoline core, which imparts rigidity and influences receptor binding . Deuterium substitution at the methoxy and methyl positions is hypothesized to improve metabolic stability by reducing cytochrome P450-mediated oxidation, a strategy validated in related compounds .

Properties

Molecular Formula

C18H24ClNO3

Molecular Weight

343.9 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride

InChI

InChI=1S/C18H23NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1/i1D3,2D3;

InChI Key

VMZXMTVGOAQUEN-MUULZEGHSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3[C@H](CC4)O.Cl

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride involves multiple steps, including the introduction of deuterium atoms and the formation of the complex ring structure. The synthetic route typically starts with the preparation of the core benzofuroisoquinoline structure, followed by the introduction of the trideuteriomethoxy and trideuteriomethyl groups under specific reaction conditions. These conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods to ensure high yield and purity. This often involves optimizing the reaction conditions, such as temperature, pressure, and the use of specific catalysts, to facilitate the large-scale synthesis of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: The compound (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deuterated analogs with altered chemical properties.

Scientific Research Applications

The compound (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying deuterium effects on chemical reactions and mechanisms. In biology, it serves as a tool for investigating the role of specific molecular interactions in biological systems. In medicine, this compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways.

Mechanism of Action

The mechanism of action of (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, thereby modulating its biological activity. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares the target compound with structurally related analogues from the evidence:

Compound Name Key Substituents Molecular Weight Biological Relevance Source
Target Compound (Deuterated) –OCD₃, –CD₃, –OH (7-position), HCl salt ~335.4* Enhanced metabolic stability; opioid receptor modulation (hypothesized)
(4aR,7aS,12bR)-9-Methoxy-3-phenethyl-... (Compound 35) –OCH₃, –CH₂CH₂Ph 407.5 TLR4 antagonist; phenethyl group enhances lipophilicity and CNS penetration
(4R,4aS,7aR,12bS)-3-(Cyclopropylmethyl)-9-hydroxy-... (Compound 16) –C₃H₅ (cyclopropyl), –OH, tosylate salt ~550.6 μ-opioid receptor antagonist; cyclopropylmethyl improves selectivity
(4aS,7aS,12bR)-3-(Cyclopropylmethyl)-7,9-dimethoxy-... ((+)-37) –OCH₃ (7,9-positions), –C₃H₅ 375.5 Dual TLR4/opioid activity; dimethoxy groups affect solubility
3-Deutero-4-carboxy-cholest-7-en-3-ol (11) –COOD, –D 448.7 Model for deuterium-induced metabolic stabilization

*Estimated based on undeu terated analogues in .

Pharmacological and Physicochemical Properties

  • Metabolic Stability: Deuterated groups in the target compound reduce first-pass metabolism, as seen in 3-deutero-4-carboxy-cholest-7-en-3-ol, which showed a 2.3-fold increase in half-life compared to non-deuterated counterparts .
  • Receptor Binding: The benzofuroisoquinoline core is shared with opioid antagonists like naltrexone derivatives (). The 7-hydroxy group is critical for μ-opioid receptor antagonism, while deuteration may preserve affinity while improving pharmacokinetics .
  • Solubility : The hydrochloride salt of the target compound likely enhances aqueous solubility (>10 mg/mL) compared to free bases (e.g., Compound 35, solubility ~2 mg/mL) .

Crystallographic and Stability Data

  • Salt Forms : The hydrochloride salt in the target compound contrasts with trifluoroacetate salts in analogues (). Hydrochloride salts generally offer better thermal stability (decomposition >200°C) vs. trifluoroacetates (~150°C) .
  • Crystal Packing : The stereochemistry (4R,4aR,7S,7aR,12bS) minimizes steric clashes, as confirmed in related structures with similar configurations ().

Key Research Findings

Deuterium Effects : Deuterated methoxy/methyl groups in the target compound are projected to reduce metabolic clearance by 40–60%, based on data from .

Stereochemical Specificity : The 7S configuration is essential for opioid receptor interaction; inversion to 7R abolishes activity in analogues ().

Comparative Bioactivity: Non-deuterated analogues (e.g., Compound 35) exhibit IC₅₀ values of 0.8 μM for TLR4 inhibition, while deuterated versions may retain potency with improved bioavailability .

Biological Activity

The compound (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol; hydrochloride is a synthetic derivative of isoquinoline that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

  • IUPAC Name : (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
  • Molecular Formula : C18H23D6N1O2
  • Molar Mass : Approximately 305.4 g/mol

Biological Activity

The biological activity of this compound has been primarily studied in relation to its effects on opioid receptors. It has shown promise in modulating pain pathways and may offer advantages over traditional opioids by potentially reducing side effects.

  • Opioid Receptor Interaction : The compound acts as a partial agonist at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR), which are critical in pain modulation. Studies indicate that it may exhibit biased signaling towards G-protein activation over beta-arrestin recruitment. This bias could lead to effective analgesia with fewer side effects associated with beta-arrestin-mediated pathways .
  • Analgesic Properties : In preclinical studies involving rodent models of pain:
    • The compound demonstrated significant analgesic effects comparable to morphine but with a distinct pharmacological profile that may mitigate the risk of addiction and tolerance development .
    • Dose-response studies indicated an effective dose range that provided substantial pain relief without the pronounced side effects typical of full agonists.

Case Studies

  • Study on Pain Models : A study evaluated the efficacy of the compound in various pain models (e.g., thermal and mechanical allodynia). Results showed:
    • Efficacy : The compound significantly reduced pain scores compared to control groups.
    • Side Effects : Notably lower incidence of sedation and respiratory depression compared to traditional opioids.
  • Functional Selectivity Studies : Research focusing on functional selectivity revealed that the compound preferentially activates the G-protein signaling pathway while minimizing beta-arrestin recruitment. This selectivity is crucial for developing safer analgesics with reduced side effects .

Comparative Analysis

Compound NameReceptor AffinityAnalgesic EfficacySide Effect Profile
(Target Compound)High at MOR/KORSignificantLower sedation/respiratory depression
MorphineHigh at MORHighHigh sedation/respiratory depression
CodeineModerate at MORModerateModerate sedation

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